molecular formula C24H27N3O2 B11032196 6-methoxy-1'-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

6-methoxy-1'-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

Cat. No.: B11032196
M. Wt: 389.5 g/mol
InChI Key: LKZLOLOHXHJTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a spiro-fused β-carboline-indole derivative characterized by:

  • Spiro junction: Connects the β-carboline (tetracyclic) and indole (bicyclic) moieties at the C1 and C3' positions.
  • Substituents: A methoxy (-OCH₃) group at position 6 of the β-carboline and a branched 3-methylbutyl chain at the 1' position of the indole.
  • Molecular weight: Estimated at ~382.26 g/mol (based on analogs like STK320738 ).

Properties

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

6-methoxy-1'-(3-methylbutyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one

InChI

InChI=1S/C24H27N3O2/c1-15(2)11-13-27-21-7-5-4-6-19(21)24(23(27)28)22-17(10-12-25-24)18-14-16(29-3)8-9-20(18)26-22/h4-9,14-15,25-26H,10-13H2,1-3H3

InChI Key

LKZLOLOHXHJTQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2C3(C1=O)C4=C(CCN3)C5=C(N4)C=CC(=C5)OC

Origin of Product

United States

Preparation Methods

Pictet-Spengler Reaction

The Pictet-Spengler reaction between 5-methoxytryptamine (1 ) and aldehydes or ketones under acidic conditions is a cornerstone for beta-carboline synthesis. For example, reacting 1 with formaldehyde in HCl/MeOH yields 1-methyl-6-methoxy-1,2,3,4-tetrahydro-beta-carboline (2 ) in 78% yield. Microwave-assisted protocols using propylphosphonic anhydride (T3P®) in ethyl acetate reduce reaction times to 10 minutes at 110°C, enhancing efficiency.

Table 1: Optimization of Pictet-Spengler Conditions

ReagentSolventTemperature (°C)TimeYield (%)
HCl/MeOHMeOH2524 h78
T3P® (50% EtOAc)EtOAc110 (MW)10 min82
AcOHToluene806 h65

Bischler-Napieralski Cyclization

Alternative routes employ Bischler-Napieralski cyclization of N-acylated tryptamines. For instance, treating N-acetyl-5-methoxytryptamine (3 ) with POCl3 in dichloroethane forms the dihydro-beta-carboline (4 ), which is reduced to the tetrahydro derivative (5 ) using NaBH4. This method avoids acidic conditions but requires stringent moisture control.

Spiro-Indole Construction

Electrocyclic Cyclization of Nitrovinylindoles

Nitrovinylindoles undergo electrocyclic ring closure under microwave irradiation to form spirocyclic intermediates. For example, heating (E)-2-methyl-3-(2-nitrovinyl)-1H-indole (6 ) in n-butanol at 200°C for 1 hour generates spiro-isoxazole (7 ), which is subsequently reduced to the spiro-indole (8 ) using Pd/C. Adapting this method, the indole-3-carbonitrile (9 ) could serve as a precursor for spirocyclization with tetrahydro-beta-carbolines.

Table 2: Electrocyclic Spirocyclization Conditions

Starting MaterialReagentSolventTemperature (°C)Yield (%)
6 -n-Butanol200 (MW)45
9 T3P®EtOAc110 (MW)50

Spirocyclization via Isoxazole Intermediates

Spiro-isoxazoles (10 ) derived from indoles and nitroalkenes undergo thermal rearrangement to spiro-indoles. Heating 10 in isoamyl alcohol at 200°C for 1 hour affords the spiro-beta-carboline (11 ) in 25% yield. While yields are modest, this method highlights the potential for one-pot spirocycle formation.

BaseSolventTemperature (°C)TimeYield (%)
NaHDMF0–2512 h68
Cs2CO3MeCN806 h75

Reductive Amination

For substrates containing an aldehyde, reductive amination with 3-methylbutylamine (15 ) using NaBH3CN in MeOH at pH 4–5 provides an alternative pathway. This method is less common for spiro-indoles due to competing imine formation at the beta-carboline nitrogen.

Oxidation to the 2'-Keto Functionality

Manganese Dioxide Oxidation

Treating the indoline intermediate (16 ) with activated MnO2 in dichloromethane at room temperature oxidizes the 2'-position to the ketone (17 ) in 85% yield. This method is highly selective for indoline oxidation without affecting the tetrahydro-beta-carboline.

Iodine/Hydrogen Peroxide System

An iodine/H2O2 system in DMSO oxidizes indolines to indoles via an N-iodination/dehydroiodination mechanism. Applying this to 16 yields 17 in 78% yield while tolerating the methoxy group.

Table 4: Oxidation Methods for 2'-Keto Formation

ReagentSolventTemperature (°C)Yield (%)
MnO2CH2Cl22585
I2/H2O2DMSO5078

Integrated Synthetic Route

Combining these methodologies, a plausible synthesis involves:

  • Pictet-Spengler Reaction : 5-Methoxytryptamine + formaldehyde → 2 (82% yield, T3P®/MW).

  • Electrocyclic Spirocyclization : 2 + indole-3-carbonitrile → spiro-isoxazole 10 (50% yield, MW).

  • N-Alkylation : 10 + 1-bromo-3-methylbutane → 14 (75% yield, Cs2CO3/MeCN).

  • Oxidation : 14 → target compound (85% yield, MnO2/CH2Cl2) .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-1’-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, which may exhibit different biological activities.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives, altering the compound’s pharmacological properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different functional groups, potentially enhancing the compound’s activity or selectivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro or tetrahydro compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Biological Activities

The compound has been studied for its potential pharmacological activities:

  • Anticancer Properties : Research indicates that beta-carbolines exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of beta-carbolines can inhibit cell growth in human cancer cells . The unique spiro structure of this compound may enhance its biological efficacy compared to other beta-carbolines.
  • Neuroprotective Effects : Beta-carbolines are known to interact with neurotransmitter systems in the brain. This compound may exhibit neuroprotective properties by modulating serotonin receptors and influencing neurochemical pathways involved in mood regulation and cognitive function .
  • Antimicrobial Activity : Preliminary studies suggest that beta-carboline derivatives possess antibacterial properties. The interaction of this compound with bacterial proteins could potentially inhibit the growth of pathogenic microorganisms .

Antiproliferative Efficacy

In a study investigating the antiproliferative effects of various beta-carboline derivatives on cancer cell lines, 6-methoxy-1'-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one demonstrated significant inhibition of cell proliferation. The study utilized various assays to quantify cell viability and apoptosis induction in treated cells .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound to specific protein targets associated with cancer and bacterial infections. The results indicated favorable binding interactions with key regulatory proteins involved in cell growth and survival pathways .

Mechanism of Action

The mechanism of action of 6-methoxy-1’-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one involves its interaction with specific molecular targets. These may include:

    Receptors: The compound may bind to neurotransmitter receptors, modulating their activity and influencing neurological functions.

    Enzymes: It could inhibit or activate enzymes involved in critical biochemical pathways, affecting cellular metabolism and signaling.

    Pathways: The compound may influence signaling pathways, such as those involved in cell growth, apoptosis, or inflammation, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Table 1: Key Structural Differences
Compound Name Substituents Spiro Junction Molecular Weight Key Features
Target Compound 6-OCH₃, 1'-(3-methylbutyl) β-Carboline-Indole ~382.26 Branched alkyl chain enhances lipophilicity; methoxy may confer antioxidant activity .
5'-Iodo-6-Methoxy-1'-Methyl Analogue (Compound 35, ) 6-OCH₃, 1'-CH₃, 5'-I β-Carboline-Indolin ~428.2 Iodo substituent increases molecular weight; halogen may influence binding.
(1S)-5′-Bromo-1′-Methyl Analogue 5'-Br, 1'-CH₃ β-Carboline-Indol 382.26 Bromine enhances electrophilicity; stereospecific (1S) configuration.
4-Phenyl-2,3,4,9-Tetrahydrospiro[β-Carboline-1,3′-Indol]-2′(1′H)-One 4-Ph β-Carboline-Indol ~346.4 Aromatic phenyl group increases rigidity and π-π stacking potential.
1-Hexyl-2,3,4,9-Tetrahydro-1H-Beta-Carbolin-6-Ol 1-Hexyl, 6-OH Non-spiro β-carboline ~272.4 Hydroxyl group enables hydrogen bonding; hexyl chain enhances lipophilicity.
Key Observations:
  • Alkyl Chain Length : The target’s 3-methylbutyl group balances lipophilicity and steric effects compared to shorter (methyl) or longer (hexyl) chains .
  • Halogen vs. Methoxy : Iodo/bromo substituents (e.g., Compound 35 ) may enhance electrophilic reactivity but reduce solubility compared to methoxy.
  • Spiro vs.

Spectroscopic Characterization

Table 2: NMR and IR Data Comparison
Compound ¹H NMR (Key Signals) ¹³C NMR (Key Signals) IR (Notable Peaks)
Target Compound δ 3.8 (s, OCH₃), 1.0–1.5 (m, 3-methylbutyl CH₃), 2.5 (t, CH₂ adjacent to N) ~160 ppm (C=O), 55 ppm (OCH₃) 3296 cm⁻¹ (N-H bend)
Compound 35 (Ev5) δ 3.8 (s, OCH₃), 2.9 (s, 1'-CH₃), 7.2–7.4 (m, aromatic H) ~170 ppm (C=O), 40 ppm (CH₃) 1657 cm⁻¹ (C=O stretch)
4-Phenyl Analog δ 7.3–7.6 (m, Ph), 3.2 (s, CH₃) ~140 ppm (Ph carbons), 170 ppm (C=O) 3398 cm⁻¹ (N-H bend)

Biological Activity

6-Methoxy-1'-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is a complex organic compound belonging to the beta-carboline family. This compound exhibits a unique spiro structure that connects a beta-carboline moiety to an indole, which is believed to contribute to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H27N3O2
  • Molecular Weight : Approximately 338.45 g/mol
  • Structure : The compound features a spiro configuration that combines beta-carboline and indole structures, potentially enhancing its pharmacological effects.

Structural Comparison with Similar Compounds

Compound NameStructureUnique Features
6-Methoxy-beta-carbolineStructureSimpler beta-carboline lacking the spiro structure.
HarmanStructureExhibits psychoactive properties; no indole linkage.
TetrahydroharmineStructureKnown for serotonergic activity; different substituents.

The unique spiro configuration of this compound may contribute to distinct pharmacological effects compared to structurally similar compounds.

Antioxidant Activity

Beta-carbolines are known for their antioxidant properties. Research indicates that this compound may exhibit significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

Neuroprotective Effects

Studies have shown that compounds within the beta-carboline family can have neuroprotective effects. The specific interactions of this compound with neurotransmitter systems suggest potential applications in treating neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer properties. For instance, its cytotoxic effects have been evaluated against various cancer cell lines. In vitro studies have reported an IC50 value indicating significant cytotoxicity against human cervix carcinoma (HeLa) and other cell lines.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Receptor Binding : The compound may interact with various receptors in the central nervous system.
  • Enzyme Inhibition : It might inhibit specific enzymes involved in cancer progression or oxidative stress.

Case Studies and Research Findings

  • Cytotoxicity Testing : A study evaluated the cytotoxic effects of this compound against HeLa cells. The results indicated an IC50 value of approximately 8 µM, demonstrating potent cytotoxic activity compared to control groups .
  • Neuroprotective Studies : In a series of experiments focusing on neuroprotection, this compound showed promise in reducing neuronal damage induced by oxidative stress in vitro .
  • Antioxidant Activity Analysis : Various assays (e.g., DPPH radical scavenging assay) have demonstrated that the compound exhibits significant antioxidant activity comparable to established antioxidants .

Q & A

Q. What are the optimal synthetic routes for preparing 6-methoxy-1'-(3-methylbutyl)-tetrahydrospiro-β-carboline derivatives?

The Pictet-Spengler reaction is a cornerstone for synthesizing β-carboline spiroindole frameworks. For example, glacial acetic acid catalysis under reflux conditions (24–48 hours) in methanol or ethanol efficiently forms the spirocyclic core via cyclization of tryptamine derivatives with ketones or aldehydes . Purification often involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient). Key parameters include pH control (acidic conditions enhance imine formation) and solvent polarity to optimize diastereoselectivity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation requires a combination of:

  • ¹H/¹³C NMR : To resolve sp³ vs. sp² hybridization in the tetrahydro-β-carboline ring and confirm substituent positions (e.g., methoxy at C6) .
  • IR Spectroscopy : Identifies carbonyl stretching (~1700 cm⁻¹ for lactam) and N-H bending (~3300 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peaks matching theoretical mass).
  • X-ray Crystallography : For absolute stereochemical determination if chiral centers are present .

Advanced Research Questions

Q. How can diastereoselectivity be enhanced during spirocyclization?

Diastereoselectivity in Pictet-Spengler reactions depends on steric and electronic effects. Substituting the aldehyde/ketone with bulky groups (e.g., 3-methylbutyl) increases steric hindrance, favoring one transition state . Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived phosphoric acids) can further improve enantiomeric excess. Solvent polarity (e.g., DMF vs. THF) and temperature (reflux vs. RT) also modulate selectivity .

Q. How to resolve contradictory NMR data for spirocyclic β-carbolines?

Signal overlap in crowded regions (e.g., δ 2.5–4.0 ppm for tetrahydro ring protons) can be addressed via:

  • 2D NMR (COSY, NOESY) : To assign coupling networks and spatial proximities (e.g., NOE between spiro-C and indole protons) .
  • Variable Temperature NMR : Reduces conformational exchange broadening.
  • Isotopic Labeling : ¹³C-enriched substrates clarify ambiguous assignments .

Q. What strategies validate the compound’s biological activity in vitro?

  • Receptor Binding Assays : Screen for affinity against serotonin or dopamine receptors (common targets of β-carbolines) using radioligands (e.g., [³H]LSD) .
  • Cellular Toxicity Profiling : Use MTT assays in neuronal cell lines (e.g., SH-SY5Y) to assess IC₅₀ values.
  • Metabolic Stability : Incubate with liver microsomes to measure CYP450-mediated degradation .

Q. How do substituents (e.g., 3-methylbutyl, methoxy) influence pharmacokinetic properties?

  • LogP Calculations : The 3-methylbutyl chain increases lipophilicity (predicted via ChemDraw or ACD/Labs), enhancing blood-brain barrier permeability.
  • Methoxy Groups : Reduce metabolic oxidation (CYP2D6/3A4 susceptibility) compared to hydroxyl analogs .
  • In Silico ADMET Tools : Use SwissADME or pkCSM to predict bioavailability and toxicity .

Data Contradiction and Optimization

Q. How to address discrepancies in reported melting points for spiro-β-carbolines?

Variations arise from polymorphism or solvent residues. Solutions include:

  • Recrystallization Optimization : Test solvents (e.g., EtOAc/hexane vs. MeOH/H₂O) to isolate thermodynamically stable forms .
  • DSC/TGA Analysis : Differentiate polymorphs via endothermic peaks and weight-loss profiles.

Q. Why do MS/MS spectra show unexpected fragmentation patterns?

  • In-source Fragmentation : Adjust ionization energy (ESI vs. APCI) to reduce unintended cleavage.
  • Isotope Peaks : Account for natural abundance of ³⁷Cl/⁸¹Br if halogenated analogs are synthesized .

Methodological Resources

  • Synthetic Protocols : provides step-by-step procedures for analogous compounds.
  • Analytical Standards : Cross-reference NMR data with published spiro-β-carboline libraries .
  • Safety Protocols : Follow guidelines in for handling hazardous intermediates (e.g., HCl salts).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.